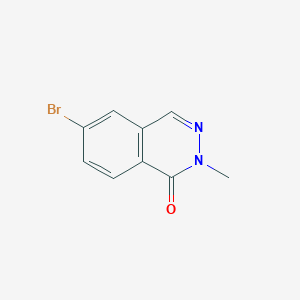

6-Bromo-2-methyl-2H-phthalazin-1-one

Description

Significance of the Phthalazinone Scaffold in Contemporary Chemical Research

The phthalazinone scaffold, a bicyclic system containing a benzene (B151609) ring fused to a pyridazinone ring, is a privileged structure in medicinal chemistry. nih.gov These nitrogen-rich heterocyclic compounds are of considerable interest due to their diverse and significant pharmacological activities. beilstein-journals.org The versatility of the phthalazinone core allows it to serve as a foundational structure for a wide array of bioactive compounds, leading to the successful design and development of novel therapeutic agents. beilstein-journals.org

Phthalazinone derivatives have been investigated for a multitude of biological applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and antidiabetic properties. beilstein-journals.orgnih.gov A particularly notable application is in the development of PARP (poly(ADP-ribose)polymerase) inhibitors, a class of targeted cancer therapies. researchgate.netnih.gov The drug Olaparib, a potent PARP inhibitor used in the treatment of certain types of cancers, features a phthalazinone core, highlighting the scaffold's clinical relevance. nih.gov The success of such drugs has spurred further research into new synthetic methods to create diverse phthalazinone derivatives for screening against various biological targets. nih.gov

Overview of Halogenated Heterocycles in Organic Synthesis and Materials Science

Heterocyclic compounds are organic molecules that contain at least one atom other than carbon within a ring structure. When one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached to this ring, the compound is known as a halogenated heterocycle. These compounds are of paramount importance in organic chemistry, primarily serving as versatile building blocks or intermediates in the synthesis of more complex molecules.

The presence of a halogen atom provides a reactive "handle" on the heterocyclic core. This allows chemists to perform a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govnih.gov These reactions enable the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of elaborate molecular architectures from simpler halogenated precursors. nih.gov

Beyond their role in synthesis, halogen atoms can also significantly modulate a molecule's physicochemical properties. In medicinal chemistry, the introduction of a halogen can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. In materials science, the unique electronic properties of halogenated heterocycles are leveraged in the development of advanced materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Contextualization of 6-Bromo-2-methyl-2H-phthalazin-1-one within Modern Phthalazinone Research

This compound (CAS No. 1234616-69-3) is a specific derivative that embodies the principles discussed in the preceding sections. chemicalbook.com It is best understood not as an end-product with direct biological application, but as a strategic intermediate for the synthesis of more complex phthalazinone-based molecules.

The synthesis of this compound can be readily achieved through the N-alkylation of its precursor, 6-Bromophthalazin-1(2H)-one. This reaction typically involves treating the parent phthalazinone with an alkylating agent like methyl iodide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. beilstein-journals.org This selectively adds a methyl group to the nitrogen at the 2-position of the phthalazinone ring.

The structure of this compound is synthetically strategic for several reasons:

Defined Substitution: The methyl group at the N2 position "locks" this site, preventing further reactions or isomerization (lactam-lactim tautomerism) at this nitrogen. This directs any subsequent chemical modifications to other parts of the molecule.

Reactive Handle: The bromine atom at the 6-position of the benzene ring is a key functional group. It serves as a prime site for palladium-catalyzed cross-coupling reactions. nih.gov Researchers can use this bromine atom to introduce a wide variety of substituents (aryl, alkyl, heteroaromatic groups, etc.) via reactions like the Suzuki-Miyaura coupling, thereby creating a library of novel 6-substituted phthalazinone derivatives. nih.gov

This strategic design makes this compound a valuable building block in drug discovery campaigns, particularly in the search for new PARP inhibitors or other targeted therapies where the phthalazinone core is a known pharmacophore. researchgate.netdntb.gov.ua By starting with this intermediate, chemists can efficiently generate a diverse set of compounds for biological screening.

Data Tables

Table 1: Physicochemical Properties of the Precursor Compound, 6-Bromophthalazin-1(2H)-one.

Note: Data corresponds to the unmethylated parent compound.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| IUPAC Name | 6-bromo-2H-phthalazin-1-one |

| CAS Number | 75884-70-7 |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 41.5 Ų |

| Data sourced from PubChem CID 11535918. nih.govuni.lu |

Table 2: Key Characteristics of this compound.

| Feature | Description |

| Compound Name | This compound |

| CAS Number | 1234616-69-3 |

| Molecular Formula | C₉H₇BrN₂O |

| Key Functional Groups | Phthalazinone core, N-methyl group, Bromo substituent |

| Primary Role | Synthetic Intermediate / Building Block |

| Synthetic Utility | Precursor for complex phthalazinones via cross-coupling reactions (e.g., Suzuki) at the bromine position. nih.govnih.gov The N-methyl group directs reactivity away from the nitrogen atom. beilstein-journals.org |

| Research Context | Drug discovery, particularly for enzyme inhibitors (e.g., PARP inhibitors) where the phthalazinone scaffold is a key pharmacophore. researchgate.netdntb.gov.ua |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methylphthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-9(13)8-3-2-7(10)4-6(8)5-11-12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZLKCUSYJEWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=C(C=C2)Br)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288826 | |

| Record name | 6-Bromo-2-methyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-69-3 | |

| Record name | 6-Bromo-2-methyl-1(2H)-phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methyl-1(2H)-phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 2 Methyl 2h Phthalazin 1 One and Analogous Structures

Strategies for Phthalazinone Core Construction

The synthesis of the phthalazinone core, a key structural motif in many biologically active compounds, can be achieved through several strategic approaches. These range from classical cyclocondensation reactions to modern metal-catalyzed and multicomponent strategies, with a growing emphasis on environmentally benign methods.

Cyclocondensation Reactions from Precursors

Cyclocondensation reactions represent a foundational and widely employed method for constructing the phthalazinone ring system. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a suitable precursor containing a dicarbonyl or a masked dicarbonyl functionality.

Common precursors for the synthesis of phthalazinones include:

Phthalic Anhydrides: The reaction of phthalic anhydrides with hydrazine hydrate (B1144303) or substituted hydrazines is a direct and common method for preparing phthalazinones. This reaction often proceeds in the presence of an acid catalyst, such as acetic acid.

2-Acylbenzoic Acids: These compounds react with hydrazines to form the corresponding phthalazinone derivatives. bu.edu.egfayoum.edu.eg The reaction involves the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.

Phthalides: Hydrazine can be used to cyclize phthalide derivatives to yield phthalazinones.

Benzoxazinones: 3,1-Benzoxazine-4-ones and 3,2-benzoxazin-4-ones serve as versatile precursors for phthalazinone synthesis through their reaction with hydrazine or other nitrogen-containing reagents. bu.edu.egekb.eg

The choice of precursor can influence the substitution pattern on the resulting phthalazinone. For instance, using a substituted phthalic anhydride (B1165640) or 2-acylbenzoic acid allows for the introduction of substituents onto the benzene (B151609) ring portion of the phthalazinone.

Metal-Catalyzed Cyclization and C-N Bond Formation

Modern synthetic methods have increasingly incorporated transition metal catalysis to facilitate the construction of the phthalazinone core, offering alternative pathways with potentially higher efficiency and functional group tolerance. sioc-journal.cn

Palladium-catalyzed reactions are particularly noteworthy. For example, 2-iodobenzyl bromides can react with hydrazine derivatives under a carbon monoxide atmosphere in the presence of a palladium(0) catalyst to yield phthalazinones. Another approach involves the palladium-catalyzed carbonylative coupling of 2-bromobenzaldehydes with hydrazines. researchgate.net Iron-catalyzed reactions have also been reported, such as the synthesis of 2-substituted 1,2-dihydrophthalazines from 2-(bromomethyl)benzaldehydes and arylhydrazines using an iron(III) chloride catalyst.

These metal-catalyzed methods often proceed under milder conditions than some classical cyclocondensation reactions and can provide access to a broader range of substituted phthalazinone derivatives.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like phthalazinones in a single step from three or more starting materials. nih.govresearchgate.netresearchgate.net This approach is advantageous in terms of atom economy, reduced reaction times, and simplified purification procedures.

One-pot, three-component condensation reactions have been developed for the synthesis of fused phthalazinone derivatives, such as 2H-indazolo[1,2-b]phthalazine-triones. These reactions can involve the condensation of aromatic aldehydes, 1,3-dicarbonyl compounds, and phthalhydrazide. Another example is the isocyanide-based multicomponent reaction for the synthesis of highly functionalized 1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates. The use of catalysts, such as Lewis acids like nickel chloride, can further enhance the efficiency of these reactions.

Green Chemistry Approaches to Phthalazinone Synthesis

In line with the principles of sustainable chemistry, several green methodologies for phthalazinone synthesis have been developed to minimize environmental impact. researchgate.netacs.orgmdpi.com These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of phthalazinone derivatives. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and can lead to cleaner reaction profiles. acs.org Catalyst- and solvent-free systems have been developed for the synthesis of phthalazinones from phthalaldehydic acid or 2-acyl-benzoic acid and substituted hydrazines. acs.org

Use of Green Catalysts: Recyclable solid acid catalysts, such as silica (B1680970) sulfuric acid and dodecylphosphonic acid (DPA), have been employed in the synthesis of phthalazinone derivatives under solvent-free conditions. Water-mediated synthesis using oxalic acid as a catalyst has also been reported as a simple and environmentally friendly method. researchgate.net

These green approaches offer sustainable alternatives to traditional synthetic methods without compromising efficiency.

Regioselective Bromination Techniques for Phthalazinone Derivatives

The introduction of a bromine atom at a specific position on the phthalazinone ring is crucial for the synthesis of compounds like 6-Bromo-2-methyl-2H-phthalazin-1-one. Regioselectivity is a key challenge in the halogenation of aromatic systems, and various methods have been developed to achieve the desired substitution pattern.

Direct Bromination Methods Utilizing Brominating Agents (e.g., Br₂, NBS, KBr₃)

Direct electrophilic bromination is a common method for introducing a bromine atom onto an aromatic ring. The choice of brominating agent and reaction conditions can influence the regioselectivity of the reaction.

Common brominating agents include:

Molecular Bromine (Br₂): Bromine can be used for the electrophilic bromination of activated aromatic rings. The reaction of 7-hydroxy-1(2H)-phthalazinone with bromine in aqueous sodium hydroxide (B78521) leads to the formation of 6-bromo-7-hydroxy-1(2H)-phthalazinone. prepchem.com

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for radical and electrophilic bromination. organic-chemistry.orgyoutube.com It is often used for the bromination of arenes and heteroarenes. nih.govresearchgate.net The regioselectivity of NBS bromination can be influenced by the substrate and reaction conditions. For example, Wohl-Ziegler bromination using NBS and a radical initiator can be used for the bromination of benzylic positions. nih.gov In the context of phthalazinones, NBS can be used for the bromination of the aromatic ring.

Potassium Tribromide (KBr₃): This solid reagent serves as a convenient and safer source of bromine.

The regioselectivity of the bromination of the phthalazinone ring is directed by the existing substituents. The electron-donating or withdrawing nature of the groups on the ring will determine the position of electrophilic attack. For the synthesis of this compound, direct bromination of 2-methyl-2H-phthalazin-1-one would be a potential route, with the position of bromination depending on the directing effects of the lactam ring.

Control of Substitution Pattern in Halogenation

The regioselectivity of halogenation, particularly bromination, on the phthalazinone scaffold is a critical aspect of the synthesis of this compound. The position of the incoming electrophile (bromine) is dictated by the electronic properties of the heterocyclic system. The phthalazinone ring contains an amide group fused to the benzene ring. Amide groups are known as activating, ortho-, para-directing groups in electrophilic aromatic substitution. wikipedia.orgorganicchemistrytutor.comlibretexts.org This directing effect is a result of the nitrogen atom's lone pair of electrons being delocalized into the aromatic π system, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

In the phthalazinone system, the C-6 and C-8 positions are ortho to the ring nitrogen (N-2), while the C-7 position is meta and the C-5 position is also ortho. However, considering the entire fused system, the C-6 position is para to the electron-donating nitrogen atom (N-2) of the amide moiety. This para position is often strongly activated, leading to preferential substitution. For instance, the bromination of 7-hydroxy-1(2H)phthalazinone with bromine in an aqueous sodium hydroxide solution selectively yields 6-bromo-7-hydroxy-1(2H)-phthalazinone, demonstrating the controlled introduction of bromine at the C-6 position. prepchem.com

Conversely, other positions on the phthalazinone ring can be targeted under different conditions or with different starting materials. For example, direct bromination of phthalazin-1(2H)-one using reagents like benzyltrimethylammonium tribromide (BTMA-Br₃) or a combination of bromine and potassium bromide (KBr₃) in an acetate (B1210297) buffer has been shown to selectively occur at the C-4 position. nih.govbeilstein-journals.orgnih.gov This highlights that the substitution pattern is highly dependent on the chosen reagents and reaction conditions, which can overcome the inherent directing effects of the fused ring system.

Table 1: Regioselective Bromination of Phthalazinone Derivatives

| Starting Material | Brominating Agent | Position of Bromination | Reference |

|---|---|---|---|

| 7-hydroxy-1(2H)phthalazinone | Bromine / aq. NaOH | C-6 | prepchem.com |

| Phthalazin-1(2H)-one | Benzyltrimethylammonium tribromide (BTMA-Br₃) | C-4 | nih.gov |

N-Methylation Strategies for Phthalazinone Systems

Alkylation of Endocyclic Nitrogen Atoms

The introduction of a methyl group at the N-2 position of the phthalazinone ring is a key step in the synthesis of the target molecule. This is typically achieved through the N-alkylation of a precursor, such as 6-bromophthalazin-1(2H)-one. The reaction involves treating the phthalazinone with a methylating agent in the presence of a base.

A common and effective method is the direct alkylation using an alkyl halide. For instance, N-methyl lactams can be obtained by reacting the corresponding bromophthalazinone with methyl iodide in dry acetone with potassium carbonate (K₂CO₃) as the base. nih.gov This method has been used to synthesize N-methyl and N-isopropyl lactams in high yields (84-85%). nih.gov Similarly, other alkylating agents like 2-chloro-N,N-dimethylethylamine hydrochloride and 4-(2-chloroethyl)morpholine hydrochloride have been successfully used under similar conditions. nih.gov The use of a polar aprotic solvent like acetone or dimethylformamide (DMF) facilitates the reaction.

Table 2: Conditions for N-Alkylation of Phthalazinone Derivatives

| Phthalazinone Substrate | Alkylating Agent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromophthalazin-1(2H)-one | Methyl iodide | K₂CO₃ | Acetone | 85% | nih.gov |

| 4-bromophthalazin-1(2H)-one | Isopropyl iodide | K₂CO₃ | Acetone | 84% | nih.gov |

Selectivity Considerations in N-Alkylation versus O-Alkylation

Phthalazinone and its derivatives can exhibit lactam-lactim tautomerism, which presents the possibility of reaction at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively. This makes the phthalazinone anion an ambident nucleophile. However, N-alkylation is generally the favored pathway under most conditions. beilstein-journals.org

The chemoselectivity for N-alkylation can be explained by considering the relative nucleophilicity of the nitrogen and oxygen atoms. In the predominant lactam form, the nitrogen atom is typically a stronger nucleophile. nih.gov The selectivity is significantly influenced by reaction conditions such as the choice of base, solvent, and the nature of the alkylating agent. nih.gov

It has been demonstrated that using potassium salts of phthalazinones, often generated in situ with bases like potassium carbonate, selectively leads to N-alkylation. nih.gov The use of polar aprotic solvents like DMF or acetone also favors the formation of the N-alkylated product. In contrast, factors such as the use of silver salts or specific solvent choices like benzene have been reported to favor O-alkylation in analogous pyridone systems. nih.gov The steric hindrance of the alkylating agent can also play a role; bulkier agents may favor O-alkylation. nih.gov For the synthesis of this compound, conditions are chosen to ensure the thermodynamically more stable N-methylated product is formed preferentially. nih.gov

Overall Synthetic Routes for this compound and its Precursors

The synthesis of this compound is accomplished through a sequential process that first establishes the brominated phthalazinone core, followed by N-methylation.

Step 1: Synthesis of the Precursor, 6-Bromophthalazin-1(2H)-one

A primary precursor for the target molecule is 6-bromophthalazin-1(2H)-one. This intermediate can be synthesized efficiently from 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one. The reaction involves heating the starting material in isopropanol, followed by the addition of hydrazine monohydrate. This one-step process yields 6-bromophthalazin-1(2H)-one as a solid in high yield. chemicalbook.com

An alternative synthesis involves the reaction of 5-bromo-3-hydroxyisoindoline-1-one with hydrazine hydrate in water at elevated temperatures. echemi.com

Table 3: Synthesis of 6-Bromophthalazin-1(2H)-one

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-3-hydroxyisobenzofuran-1(3H)-one | Hydrazine monohydrate | Isopropanol | 90 °C, 1.5 h | 87% | chemicalbook.com |

Step 2: N-Methylation to Yield this compound

Once the 6-bromophthalazin-1(2H)-one precursor is obtained, the final step is the introduction of the methyl group onto the N-2 position. This is achieved using the N-alkylation strategies discussed previously (Section 2.3.1). The brominated phthalazinone is treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base like potassium carbonate or sodium hydride, and a polar aprotic solvent like DMF or acetone. The reaction selectively yields the desired N-methylated product, this compound.

This two-step sequence—formation of the brominated heterocycle followed by N-alkylation—provides a reliable and high-yielding pathway to the target compound.

Chemical Reactivity and Derivatization of 6 Bromo 2 Methyl 2h Phthalazin 1 One

Reactivity of the Bromo Substituent at Position 6

The bromine atom at the 6-position of the phthalazinone ring is a key handle for introducing a wide array of functional groups, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAAr) on aryl halides is a fundamental transformation in organic synthesis. libretexts.orglibretexts.org In the context of 6-bromo-2-methyl-2H-phthalazin-1-one, the presence of the electron-withdrawing phthalazinone core can facilitate the displacement of the bromide ion by various nucleophiles. libretexts.org This type of reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.

The reactivity in SNAAr reactions is highly dependent on the nature of the nucleophile and the presence of activating groups on the aromatic ring. libretexts.org For phthalazinone systems, nucleophiles such as amines, alkoxides, and thiolates can potentially displace the bromo substituent, offering a direct route to a variety of 6-substituted derivatives. The efficiency of these reactions can be influenced by factors such as solvent, temperature, and the use of a base.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent at position 6 of 2-methyl-2H-phthalazin-1-one makes it an excellent substrate for these transformations.

Buchwald-Hartwig Amination: This reaction provides a powerful method for the synthesis of aryl amines from aryl halides. wikipedia.org The palladium-catalyzed coupling of this compound with a wide range of primary and secondary amines can be achieved, leading to the corresponding 6-amino-2-methyl-2H-phthalazin-1-one derivatives. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the success of these couplings. nih.gov For instance, the use of bidentate phosphine ligands like BINAP or DPPF has been shown to be effective for the amination of primary amines. wikipedia.orgnih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. nih.gov this compound can be readily coupled with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base to yield 6-aryl- or 6-vinyl-2-methyl-2H-phthalazin-1-one derivatives. beilstein-journals.orgnih.gov This reaction exhibits broad functional group tolerance and is widely used in the synthesis of complex molecules. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd(OAc)₂ / BINAP or other phosphine ligands | 6-Amino-2-methyl-2H-phthalazin-1-ones |

| Suzuki Coupling | Aryl/Vinylboronic Acids or Esters | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 6-Aryl/Vinyl-2-methyl-2H-phthalazin-1-ones |

Functionalization at Other Positions of the Phthalazinone Core

Beyond the reactive bromo substituent, the phthalazinone scaffold itself offers opportunities for further functionalization.

C-H Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying core structures without the need for pre-installed functional groups. Rhodium(III)-catalyzed C-H activation has been successfully applied to 1-(2H)-phthalazinones for functionalization at the C8 position. nih.govresearchgate.net This methodology allows for reactions such as oxidative alkenylation with olefins, hydroarylation with alkynes, and iodination. nih.gov For substrates like this compound, this approach could potentially lead to di-substituted derivatives, for example, through C8-alkenylation. researchgate.net

Transformations Involving the Carbonyl Group and the N-Methyl Moiety

The phthalazinone core contains a lactam functionality, which includes a carbonyl group and an N-methyl group. The carbonyl group can undergo various transformations. For instance, it can be converted to a thiocarbonyl group using reagents like Lawesson's reagent or phosphorus pentasulfide. nih.gov Chlorination of the carbonyl group using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) can yield a reactive chloro-phthalazine intermediate. nih.gov

The N-methyl group is generally stable, but transformations on N-alkyl groups in related phthalazinone systems have been reported, such as N-dealkylation under specific conditions. Additionally, the synthesis of analogs with different N-substituents can be achieved by starting from the corresponding N-substituted hydrazine (B178648) during the initial ring formation. nih.gov

Synthesis of Complex Phthalazinone Derivatives

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of more complex and potentially biologically active phthalazinone derivatives. researchgate.netosf.io By strategically combining the reactions described above, a diverse library of compounds can be generated.

For example, a Suzuki coupling at the C6 position could be followed by a C-H functionalization at the C8 position, leading to a di-substituted phthalazinone with distinct aryl or vinyl groups at two different sites. Alternatively, the bromo group could be transformed into an amino group via Buchwald-Hartwig amination, and this new functional group could then be further elaborated. These multi-step synthetic sequences allow for the construction of intricate molecular architectures based on the phthalazinone scaffold.

| Position | Reaction Type | Reagents (Examples) | Resulting Functional Group |

|---|---|---|---|

| C6 | Nucleophilic Aromatic Substitution | Amines, Alkoxides | Amino, Alkoxy |

| C6 | Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand | Substituted Amino |

| C6 | Suzuki Coupling | Boronic Acids, Pd catalyst | Aryl, Vinyl |

| C8 | Rhodium(III)-catalyzed C-H Activation | Olefins, Alkynes, NIS, Rh catalyst | Alkenyl, Aryl, Iodo |

| Carbonyl (C1) | Thionation | Lawesson's Reagent, P₂S₅ | Thiocarbonyl |

| Carbonyl (C1) | Chlorination | POCl₃, PCl₅ | Chloro |

Formation of Schiff Bases and N-Nucleosides

The direct formation of Schiff bases from this compound is not feasible due to the absence of a primary amine group. The nitrogen atom at position 2 is part of the lactam ring and is already substituted with a methyl group. Therefore, the synthesis of a Schiff base derivative would necessitate prior chemical modification to introduce an amino group onto the phthalazinone scaffold.

A plausible synthetic route would involve the conversion of the bromo-substituent at the C6 position into a primary amine. This transformation can be achieved via modern catalytic methods such as the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction uses an ammonia (B1221849) equivalent to convert aryl halides into anilines. organic-chemistry.orgwikipedia.orglibretexts.org Once the corresponding 6-amino-2-methyl-2H-phthalazin-1-one is synthesized, it can then be condensed with various aldehydes or ketones to form the desired Schiff bases (imines). The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. jst.go.jp

Similarly, the synthesis of N-nucleosides typically involves the coupling of a heterocyclic base with a protected sugar moiety. In the case of this compound, the N2 position is already occupied by a methyl group. While derivatization at the N3 nitrogen is theoretically possible, it is less common. A more viable strategy would involve creating a C-nucleoside, where the sugar is attached to the heterocyclic core via a carbon-carbon bond, or an acyclic N-nucleoside by first introducing a reactive linker at the C6 position. For instance, a linker with a terminal amino or hydroxyl group could be installed via a Suzuki or Buchwald-Hartwig reaction, which would then be coupled to a suitable sugar derivative.

Reactions with Hydrazine and its Derivatives to Form Hydrazides and Heterocycles

The direct reaction of this compound with hydrazine (NH₂NH₂) or its derivatives is generally not a productive pathway for forming hydrazides or new heterocyclic rings under standard conditions. The N2-position of the phthalazinone ring is substituted with a methyl group, which prevents the type of condensation and cyclization reactions that are commonly observed when hydrazine reacts with phthalic anhydrides or unsubstituted phthalides to form the phthalazinone ring itself. longdom.orglongdom.org

However, derivatization is possible through multi-step synthetic sequences. One approach involves the transformation of the bromo group into a different functional group that can react with hydrazine. For example, the bromo group could be converted to a carboxylic acid ester via palladium-catalyzed carbonylation. Subsequent reaction of this ester with hydrazine hydrate (B1144303) would yield the corresponding 6-hydrazinocarbonyl-2-methyl-2H-phthalazin-1-one (a hydrazide).

Once formed, this hydrazide derivative becomes a versatile intermediate for constructing a variety of fused heterocycles. For example, condensation of the hydrazide with aldehydes or ketones yields hydrazones. jst.go.jp Furthermore, treatment of the hydrazide with reagents like acetic anhydride (B1165640) or carbon disulfide can lead to the formation of fused five-membered heterocyclic rings such as oxadiazoles (B1248032) or thiadiazoles, respectively. jst.go.jpfayoum.edu.eg Research on other phthalazine (B143731) hydrazides has shown they can be used as synthons to build fused triazole ring systems. jst.go.jp

Incorporation into Hybrid Molecular Architectures

The this compound scaffold is an excellent building block for constructing complex, hybrid molecular architectures, primarily through reactions at the C6-bromo position. The bromine atom serves as a key reactive handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov By employing this method, a vast array of aryl, heteroaryl, or alkyl groups can be introduced at the C6 position of the 2-methyl-2H-phthalazin-1-one core. This strategy is central to the synthesis of many biologically active compounds, including inhibitors of Poly(ADP-ribose) polymerase (PARP), where the phthalazinone unit is often linked to another aromatic or heterocyclic ring system. researchgate.netnih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Aryl Bromides

| Coupling Partner | Reagent Type | Bond Formed | Potential Application |

|---|---|---|---|

| Phenylboronic acid | Organoboron | C-C (Aryl-Aryl) | Core scaffold modification |

| Pyridine-3-boronic acid | Organoboron | C-C (Aryl-Heteroaryl) | Modulating solubility/PK properties |

| Methylboronic acid | Organoboron | C-C (Aryl-Alkyl) | Introducing alkyl substituents |

| Potassium vinyltrifluoroborate | Organoboron | C-C (Aryl-Alkenyl) | Platform for further derivatization |

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This allows for the introduction of diverse amino-containing fragments, which can be crucial for establishing key interactions with biological targets or for improving the pharmacokinetic properties of a molecule. Studies on the related 4-bromophthalazinones have demonstrated efficient palladium-catalyzed amination with various amines, a reactivity that is directly analogous to that expected for this compound. beilstein-journals.orgnih.gov

Table 2: Examples of Buchwald-Hartwig Amination Partners for Aryl Bromides

| Coupling Partner | Amine Type | Bond Formed | Potential Application |

|---|---|---|---|

| Aniline | Primary Aromatic | C-N (Aryl-Aryl) | Building diarylamine structures |

| Piperazine | Secondary Cyclic | C-N (Aryl-N) | Common linker in drug design |

| Benzylamine | Primary Benzylic | C-N (Aryl-N) | Introducing flexible linkers |

| Morpholine | Secondary Cyclic | C-N (Aryl-N) | Improving aqueous solubility |

The strategic application of these coupling reactions allows for the modular assembly of novel hybrid molecules, where the this compound core is systematically decorated with different functional groups and molecular scaffolds to explore structure-activity relationships (SAR) and optimize for a desired biological profile. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy for 6-Bromo-2-methyl-2H-phthalazin-1-one reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. The spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at C5, adjacent to the nitrogen, is expected to be the most deshielded. The protons at C7 and C8 will also appear in the aromatic region, with their chemical shifts and multiplicities determined by their position relative to the bromine atom. The bromine atom influences the electronic environment, affecting the shifts of adjacent protons. The N-methyl group, being attached to a nitrogen atom within the heterocyclic system, will appear as a sharp singlet in the upfield region of the spectrum, typically around 3.5-4.0 ppm. The integration of these signals would confirm the presence of 3 aromatic protons and 3 methyl protons. docbrown.info

Interactive Table: Predicted ¹H NMR Data for this compound Note: Predicted values are based on typical chemical shifts for similar phthalazinone structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-5 | ~8.3 - 8.5 | Doublet (d) | ~8.0 | 1H |

| H-7 | ~7.8 - 8.0 | Doublet of Doublets (dd) | ~8.0, ~2.0 | 1H |

| H-8 | ~7.7 - 7.9 | Doublet (d) | ~2.0 | 1H |

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

The most downfield signal is attributed to the carbonyl carbon (C1) of the lactam ring, typically appearing in the 160-170 ppm range. The aromatic carbons (C4a, C5, C6, C7, C8, C8a) resonate in the 120-140 ppm region. The carbon directly attached to the bromine atom (C6) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The remaining two signals correspond to the imine carbon (C4) and the upfield N-methyl carbon (N-CH₃). docbrown.infodocbrown.infochemicalbook.com

Interactive Table: Predicted ¹³C NMR Data for this compound Note: Predicted values are based on typical chemical shifts for similar phthalazinone structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~160 - 165 |

| C4 (C=N) | ~145 - 150 |

| C8a | ~135 - 140 |

| C7 | ~130 - 135 |

| C5 | ~128 - 132 |

| C4a | ~125 - 130 |

| C6 (C-Br) | ~120 - 125 |

| C8 | ~115 - 120 |

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are often essential for unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks. It would show correlations between the adjacent aromatic protons (H-7 with H-8, and H-7 with H-5), confirming their connectivity on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom to which it is directly attached. This technique would definitively link the ¹H signals for H-5, H-7, H-8, and the methyl protons to their corresponding carbon signals (C5, C7, C8, and N-CH₃) in the ¹³C spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent absorption band is the strong C=O stretching vibration of the cyclic amide (lactam) group, which is typically observed in the region of 1650-1680 cm⁻¹. Other significant absorptions include aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C ring stretching vibrations around 1450-1600 cm⁻¹, and the C-N stretching vibration. The C-Br stretch is expected to appear in the fingerprint region at lower wavenumbers, typically between 500 and 600 cm⁻¹. docbrown.info

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Lactam C=O | Stretch | ~1670 | Strong |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Strong |

| Aromatic C-H | Stretch | ~3050 - 3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretch | ~2900 - 3000 | Medium-Weak |

| C-N | Stretch | ~1200 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

For this compound (C₉H₇BrN₂O), a key feature in the mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. This is due to the natural isotopic abundance of bromine, which exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). docbrown.info The calculated monoisotopic mass for [C₉H₇⁷⁹BrN₂O]⁺ is approximately 237.98 u, while for [C₉H₇⁸¹BrN₂O]⁺ it is 239.98 u.

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for related phthalazinones involve the loss of small, stable molecules or radicals. raco.cat Expected fragments could arise from the loss of a methyl radical (•CH₃), carbon monoxide (CO), or cleavage of the heterocyclic ring. docbrown.info

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Identity |

|---|---|---|

| 238 | 240 | [M]⁺, Molecular Ion |

| 223 | 225 | [M - CH₃]⁺ |

| 210 | 212 | [M - CO]⁺ |

| 182 | 184 | [M - CO - N₂]⁺ or [M - CH₃ - NCN]⁺ |

| 157 | 159 | [C₇H₄Br]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture

If a single crystal were analyzed, this technique would provide exact bond lengths, bond angles, and torsion angles, confirming the planarity of the fused bicyclic ring system. It would also reveal details of the solid-state packing, including any intermolecular interactions such as hydrogen bonds or π–π stacking between the aromatic rings of adjacent molecules. Such interactions are crucial for understanding the material's bulk properties.

Chromatographic Methods for Purification and Purity Assessment (e.g., Thin-Layer Chromatography, Flash Chromatography)

The purification and assessment of the purity of synthetic compounds are critical steps in chemical research, ensuring that subsequent analytical data and biological testing are reliable. For substituted phthalazinones, including this compound, chromatographic techniques such as Thin-Layer Chromatography (TLC) and flash chromatography are indispensable tools. These methods are routinely employed to monitor reaction progress, isolate the desired product from reaction mixtures, and confirm its purity.

Detailed Research Findings

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative monitoring of chemical reactions. In the synthesis of phthalazinone derivatives, TLC is used to track the consumption of starting materials and the formation of the product. beilstein-journals.org This allows for the determination of the optimal reaction time and conditions. The purity of the final compound can also be preliminarily assessed by the presence of a single spot on the TLC plate.

For compounds of this class, TLC is typically performed on silica (B1680970) gel 60 F-254 plates. nih.gov The choice of mobile phase, or eluent, is crucial for achieving good separation. A common mobile phase system for phthalazinone derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). nih.gov The polarity of the eluent mixture is adjusted to achieve an optimal retention factor (Rƒ) for the target compound, which is typically in the range of 0.3 to 0.5 for effective separation. Visualization of the spots on the TLC plate is often achieved under UV light (at 254 nm), where the aromatic phthalazinone core allows for fluorescence quenching.

Flash Chromatography

Following the successful synthesis of this compound, flash chromatography is the standard method for its purification on a preparative scale. This technique utilizes a stationary phase, typically silica gel (230–400 mesh), packed into a column. nih.govresearchgate.net The crude reaction mixture is loaded onto the column and eluted with a solvent system, often similar to the one optimized by TLC.

In many reported syntheses of related phthalazinones, purification is achieved using a gradient elution of n-hexane and ethyl acetate. nih.gov The process starts with a lower polarity eluent to wash out non-polar impurities, and the polarity is gradually increased to elute the desired product. The fractions are collected and analyzed by TLC to identify those containing the pure compound. These pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound. For instance, in the synthesis of a related dithiocarbamate (B8719985) phthalazinone derivative, the purification was monitored by TLC using a hexane/ethyl acetate (1:1) mobile phase, with the product having an Rƒ value of 0.2. beilstein-journals.org

The following tables provide representative examples of chromatographic conditions that would be suitable for the purification and purity assessment of this compound, based on established methods for analogous compounds.

Table 1: Representative Thin-Layer Chromatography (TLC) Parameters

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F-254 pre-coated plates |

| Mobile Phase | Hexane/Ethyl Acetate (1:1, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rƒ Value | ~0.2 - 0.5 |

This interactive table showcases typical TLC conditions for phthalazinone derivatives.

Table 2: Representative Flash Chromatography Purification Protocol

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Gradient elution with n-hexane and ethyl acetate |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

| Post-Purification | Solvent removal under reduced pressure |

This interactive table outlines a standard flash chromatography procedure for the purification of the target compound.

Theoretical and Computational Chemistry Studies of 6 Bromo 2 Methyl 2h Phthalazin 1 One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are used to determine the optimal, lowest-energy three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum on the potential energy surface of the molecule.

For phthalazinone derivatives, DFT methods, such as those employing the B3LYP functional with basis sets like 6-31G** or 6-311++G(d,p), have been successfully used to evaluate the relative stability of different structural forms (tautomers) and the effect of solvents on their equilibrium. chemmethod.comchemmethod.comnih.gov These studies calculate the total energy of the molecule, allowing for the prediction of its most stable conformation and the analysis of its structural parameters, such as bond lengths and angles. For 6-Bromo-2-methyl-2H-phthalazin-1-one, DFT would be used to model its ground state geometry, providing a detailed picture of its planar phthalazinone core and the spatial orientation of its bromo and methyl substituents.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.govirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govirjweb.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov In studies of related heterocyclic compounds, DFT calculations have been used to determine these orbital energies and predict reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phthalazinone ring system and the bromine atom, while the LUMO would be distributed over the π-antibonding system of the heterocyclic ring. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Heterocyclic Compounds Note: These values are for illustrative purposes based on calculations for similar molecular structures and can vary depending on the specific molecule and computational method.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Dithiocarbazate Derivative | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. researchgate.netcapes.gov.br

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack.

Positive Potential Regions (Blue): These areas are electron-poor (or have a high positive nuclear charge) and are susceptible to nucleophilic attack.

For this compound, the MEP map would show the most negative potential concentrated around the highly electronegative oxygen atom of the carbonyl group, indicating its role as a primary site for electrophilic interactions and hydrogen bonding. nih.gov The nitrogen atoms of the phthalazine (B143731) ring would also exhibit negative potential. Positive potential would likely be found around the hydrogen atoms of the methyl group and the aromatic ring. This analysis helps in understanding how the molecule might interact with biological targets or other reagents. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. wisc.edu It transforms the calculated molecular orbitals into localized orbitals that correspond to Lewis structure elements like bonds, lone pairs, and antibonding orbitals. wisc.eduwisc.edu

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are important for applications in optical communications, data storage, and signal processing. acrhem.org A key structural feature of organic NLO materials is the presence of a delocalized π-electron system, which leads to high molecular polarizability. acrhem.orgmdpi.com

Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Phthalazinone derivatives, with their extended π-conjugated system, are potential candidates for NLO applications. acrhem.orgscirp.org Theoretical calculations for similar heterocyclic structures have been used to predict their NLO response. researchgate.netdergipark.org.tr The presence of the electron-donating methyl group and the electron-withdrawing bromine atom and carbonyl group in this compound could enhance its NLO properties by creating an intramolecular charge-transfer character. Quantum chemical calculations would be essential to quantify its hyperpolarizability and assess its potential as an NLO material.

Conformational Analysis and Tautomerism Studies

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For a relatively rigid molecule like this compound, the conformational flexibility is limited, primarily involving the rotation of the N-methyl group.

Tautomerism, the interconversion between structural isomers, is a significant phenomenon in many heterocyclic systems. frontiersin.org Phthalazin-1(2H)-one, the parent compound, can exist in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. nih.govnih.gov However, in this compound, the presence of the methyl group on the N2 nitrogen atom prevents this lactam-lactim tautomerism. The molecule is "locked" in the lactam form. Computational studies on related phthalazinone systems have used DFT to evaluate the relative stabilities of different tautomers in various environments, confirming that the lactam form is generally more stable. chemmethod.comchemmethod.com While tautomerism is not a variable for the title compound itself, understanding this phenomenon in the parent scaffold is crucial for contextualizing its chemical behavior. nih.gov

Role as Versatile Synthetic Intermediates

The phthalazinone nucleus is recognized as a "privileged building block" in organic synthesis, providing a robust and adaptable scaffold for the construction of more complex molecular architectures. mdpi.com Its chemical versatility allows for a wide range of transformations, making it a key intermediate in the synthesis of various functional molecules, including fused heterocyclic compounds and novel organic materials. nih.gov

Phthalazinone derivatives can be readily synthesized from common starting materials like phthalic anhydride (B1165640) or 2-aroylbenzoic acids through cyclocondensation reactions with hydrazine (B178648) and its derivatives. nih.gov Once formed, the core structure offers multiple sites for functionalization. N-alkylation at the lactam nitrogen is a common strategy to introduce various side chains, which can then be used for further reactions. For instance, N-alkylation with ethyl bromoacetate produces an ester derivative that can be converted to a hydrazide, a versatile precursor for synthesizing oxadiazoles (B1248032) and other heterocyclic systems. researchgate.net

The aromatic ring of the phthalazinone can undergo electrophilic substitution, while halogenated derivatives, such as 4-bromophthalazinones, are particularly valuable. The bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, enabling the introduction of a diverse array of amino substituents. researchgate.net This reactivity is crucial for building molecules with specific electronic or binding properties. The lactam-lactim tautomerism inherent to the phthalazinone system also provides unique reactivity pathways for creating fused ring systems like triazolophthalazines. nih.gov The ability to undergo these and other transformations, including substitution and cyclization, solidifies the role of phthalazinone derivatives as indispensable intermediates in modern organic synthesis. researchgate.netmdpi.com

Development of Phthalazinone-Based Polymer Materials

The inherent thermal stability and structural rigidity of the phthalazinone moiety have made it an attractive component for the development of high-performance engineering plastics. These polymers are sought after for applications in demanding environments, such as aerospace and electronics, where thermal resistance, mechanical strength, and chemical stability are paramount.

Poly(aryl ether)s containing the phthalazinone moiety, such as Poly(phthalazinone ether sulfone ketone) (PPESK), are a prominent class of these high-performance materials. nih.gov Their synthesis is typically achieved through nucleophilic aromatic substitution polymerization. nih.gov This process involves the reaction of a bisphenol monomer containing the phthalazinone group with an activated dihalide monomer, such as 4,4′-difluorobenzophenone, in a polar aprotic solvent like N,N'-dimethylacetamide (DMAc) at elevated temperatures, with a weak base like potassium carbonate mediating the reaction. researchgate.net

An alternative and novel approach for synthesizing all-aromatic phthalazinone-containing polymers is through an N-C coupling reaction, which offers a different pathway to creating these robust polymer backbones. nih.gov By carefully selecting different monomers and controlling their ratios, copolymers with tailored properties can be produced. For example, sulfonated versions of these polymers (SPPESK) can be prepared by post-polymerization modification using sulfonation agents like concentrated sulfuric acid or chlorosulfonic acid, which introduces hydrophilic groups to alter solubility and other properties for applications like filtration membranes. mdpi.comresearchgate.net

The incorporation of the phthalazinone unit into polymer backbones imparts exceptional thermal properties. The totally aromatic, twisted, and non-coplanar structure of the phthalazinone group enhances the rigidity of the polymer chain, leading to very high glass transition temperatures (Tg). nih.govsioc-journal.cn For instance, certain poly(aryl ether sulfone)s containing bis-phthalazinone moieties exhibit Tg values in the range of 280–349 °C and are thermally stable up to very high temperatures, with a 5% mass loss temperature (Td5) reaching as high as 514 °C in a nitrogen atmosphere. researchgate.netbeilstein-journals.org Even sulfonated derivatives, while slightly less stable, maintain excellent thermal resistance with degradation temperatures around 360 °C. mdpi.comnih.gov

A key advantage of phthalazinone-based polymers is that their unique structural features also promote good solubility, a common challenge for high-performance polymers. The same non-coplanar phthalazinone architecture that increases Tg also disrupts chain packing and reduces crystallinity. nih.govsioc-journal.cn This allows these polymers to dissolve in a range of common organic solvents, including chlorinated solvents like chloroform and polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and DMAc. researchgate.netresearchgate.net This excellent solubility is highly advantageous for processing, enabling them to be cast into flexible and tough films from solution, which is crucial for manufacturing membranes and other advanced materials. researchgate.netsioc-journal.cn

Table 1: Thermal and Solubility Properties of Phthalazinone-Based Polymers : Note: Specific values can vary based on the exact copolymer composition and molecular weight.

| Polymer Type | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Common Solvents |

| Poly(phthalazinone ether sulfone)s | 288–333 °C researchgate.net | > 500 °C researchgate.netbeilstein-journals.org | Chloroform, DMAc, NMP researchgate.netresearchgate.net |

| Poly(phthalazinone ether ketone)s | ~265 °C nih.gov | ~520 °C nih.gov | Chloroform, m-cresol sioc-journal.cn |

| Sulfonated PPESK (SPPESK) | > 290 °C mdpi.com | ~360 °C mdpi.comnih.gov | NMP, DMAc (increases with sulfonation) researchgate.net |

Coordination Chemistry and Ligand Design

The phthalazinone scaffold contains multiple nitrogen and oxygen heteroatoms that can act as donor sites, making its derivatives attractive candidates for use as ligands in coordination chemistry. The ability of these molecules to chelate metal ions opens up possibilities for their use in catalysis, chemical sensing, and the development of novel metallodrugs.

Research has demonstrated that phthalazinone derivatives can effectively act as chelating agents for various transition metal ions. researchgate.net The specific coordination mode depends on the substitution pattern of the phthalazinone ligand. Studies focusing on the complexation of copper(II) ions have shown that aminophthalazinones can coordinate with the metal through the nitrogen atoms of both the phthalazinone ring and the appended amino group. researchgate.netbeilstein-journals.org

For example, 2-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one has been successfully used to synthesize a stable copper(II) complex. mdpi.comnih.gov X-ray crystallographic studies of such complexes confirm the coordination of the metal ion with the nitrogen atoms of the ligand system. mdpi.comnih.gov The conformational flexibility of some phthalazinone hydrazone derivatives allows them to act as versatile chelating agents, coordinating with metal ions in either a neutral or anionic form and sometimes forming binuclear complexes where the phthalazine ring bridges two metal centers. researchgate.net This demonstrated ability to bind strongly with metal ions like Cu(II) is a foundational property for developing functional metal-organic materials.

The formation of stable complexes between phthalazinone derivatives and transition metals suggests their potential utility in catalysis. Transition metal complexes are at the heart of many catalytic processes, and by modifying the ligand structure, it is possible to tune the electronic and steric properties of the metal center to optimize catalytic activity and selectivity. sioc-journal.cn While research in this specific area is emerging, the established catalytic prowess of related nitrogen-heterocycle metal complexes, such as metal phthalocyanines, in oxidation and other reactions provides a strong precedent. epa.govresearchgate.net The development of phthalazinone-based catalysts could offer new routes for efficient chemical transformations.

In the field of chemical sensing, ligands that exhibit a change in their photophysical properties upon binding to a metal ion are highly valuable. Some heterocyclic compounds are known to experience fluorescence quenching or enhancement in the presence of specific metal ions. For instance, the fluorescence of certain molecules can be selectively quenched by paramagnetic ions like Cu(II) or Fe(III). beilstein-journals.org This phenomenon forms the basis of "turn-off" fluorescent sensors. Given that phthalazinone derivatives can be designed to be fluorescent and have demonstrated chelation with these same ions, they represent a promising platform for the development of new optical sensors for environmental or biological monitoring. beilstein-journals.orgmdpi.com

Future Research Directions and Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of processes that are both efficient and environmentally benign. Future research on 6-Bromo-2-methyl-2H-phthalazin-1-one will undoubtedly focus on creating sustainable and atom-economical synthetic routes, moving away from traditional methods that may involve hazardous materials and generate significant waste.

The principles of green chemistry, such as maximizing atom economy, are central to this endeavor. acs.org Recent advancements have demonstrated the synthesis of phthalazinones using simple, catalyst-free, and solvent-free systems that can achieve nearly 100% yield and high purity with simple crystallization. acs.orgacs.org These methods, which can utilize substrates like phthalaldehydic acid or 2-acyl-benzoic acid with hydrazines, significantly shorten reaction times and eliminate heavy metal pollution from catalysts. acs.orgacs.org Traditional syntheses often rely on the reaction of phthalic anhydrides with hydrazine (B178648) hydrate (B1144303) in the presence of acetic acid, which is less atom-economical. longdom.orglongdom.org

Future strategies will likely focus on further refining these green methodologies and exploring novel catalytic systems that are reusable and non-toxic. The goal is to minimize the environmental footprint while maximizing the efficiency of converting reactants into the final product.

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Catalysts | Often requires metal catalysts, leading to potential heavy metal contamination. acs.org | Catalyst-free or use of reusable, non-toxic catalysts. acs.orgacs.org |

| Solvents | Typically uses volatile organic solvents. | Solvent-free conditions or use of green solvents like water. acs.org |

| Atom Economy | Moderate, with the potential for byproduct formation. | High, with reactions designed for nearly 100% conversion and minimal waste. acs.orgacs.org |

| Energy Input | Often requires prolonged heating under reflux. longdom.org | Reduced reaction times (20-60 minutes) and lower energy consumption. acs.orgacs.org |

| Purification | May require complex chromatographic purification. | Simple crystallization is often sufficient due to high product purity. acs.org |

Exploration of Novel Reactivity and Selectivity Patterns

The chemical utility of this compound is largely predicated on the reactivity of its bromine substituent, which serves as a versatile handle for introducing molecular diversity, typically through cross-coupling reactions. However, a significant frontier of research lies in exploring the untapped reactivity of the phthalazinone core and achieving novel patterns of selectivity.

The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, which are instrumental in creating new carbon-carbon and carbon-heteroatom bonds. nih.gov Future work will likely expand beyond established methods like Suzuki and Heck couplings to include a wider array of catalytic systems and coupling partners, enhancing the synthetic toolkit available to chemists. nih.gov

A particularly promising avenue is the direct C-H functionalization of the phthalazinone ring. This strategy would allow for the modification of positions on the molecule that are not readily accessible through classical methods, opening up new chemical space for drug discovery and materials science. Achieving high regioselectivity in these reactions will be a key challenge, requiring the development of sophisticated catalysts and directing group strategies. researchgate.net The inherent electronic properties of the heterocyclic system will play a crucial role in determining the sites of reactivity. researchgate.net

| Reaction Type | Current State | Future Directions |

| Cross-Coupling | Primarily focused on Pd-catalyzed reactions at the bromo-position. nih.gov | Exploration of new metal catalysts (e.g., Ni, Cu), novel ligands, and a broader scope of coupling partners. |

| C-H Functionalization | Largely unexplored for this specific scaffold. | Development of methods for regioselective C-H activation at various positions on the aromatic and heterocyclic rings. researchgate.net |

| Ring Modification | The phthalazinone core is generally stable. | Investigation of ring-opening or rearrangement reactions to access novel heterocyclic systems. |

| Derivatization | N-alkylation and substitution at the 4-position are common. nih.govnih.gov | Selective functionalization of other positions to create diverse molecular architectures. |

Integration of Advanced Computational Methods for Predictive Design

The synergy between experimental synthesis and computational modeling is a powerful paradigm in modern chemical research. For this compound, integrating advanced computational methods offers a pathway to accelerate the design and discovery of new derivatives with tailored properties.

Computational tools are already being employed to design phthalazinone derivatives as potent inhibitors of enzymes like poly(ADP-ribose) polymerase-2 (PARP-2). sustech.edu Techniques such as molecular docking allow researchers to predict how different derivatives will bind to a target protein, enabling the rational design of molecules with enhanced activity. sustech.edufrontiersin.org These in silico studies can prioritize which compounds to synthesize, saving significant time and resources. researchgate.net

Future research will likely employ more sophisticated computational approaches. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of phthalazinone derivatives with their biological activity, providing predictive insights for designing new compounds. researchgate.net Density Functional Theory (DFT) calculations can elucidate the electronic structure and reactivity of the molecule, guiding the development of new synthetic reactions and predicting selectivity.

| Computational Tool | Application for this compound |

| Molecular Docking | Predicting binding modes and affinities of derivatives to biological targets like PARP. sustech.edufrontiersin.org |

| QSAR | Developing predictive models for biological activity to guide the design of new potent analogs. researchgate.net |

| DFT Calculations | Understanding electronic properties, predicting sites of reactivity for C-H functionalization, and elucidating reaction mechanisms. |

| Molecular Dynamics | Simulating the dynamic behavior of the molecule and its complexes with proteins to assess stability and binding. |

Expansion into Novel Non-Clinical Technological Applications

While the primary research focus for phthalazinone derivatives has been in medicinal chemistry, the unique structural and electronic properties of this compound suggest its potential for a range of non-clinical technological applications. osf.ionih.gov A forward-thinking research direction is to explore its utility in materials science and organic electronics.

Heterocyclic compounds are foundational to the development of advanced materials, including organic conductors, semiconductors, and components for photovoltaic cells. msesupplies.com The polarized B-N bond in some heterocycles, for instance, fundamentally alters molecular properties, leading to applications in materials science and catalysis. nih.gov The nitrogen-containing heterocyclic structure of this compound, combined with the potential for modification via its bromine atom, makes it an attractive building block for creating novel polymers and functional organic materials. msesupplies.com

These new materials could find use in organic light-emitting diodes (OLEDs) or as sensors. aablocks.com The bromo-substituent provides a reactive site for polymerization or for grafting the molecule onto surfaces or other materials, enabling the creation of functional thin films and smart materials. Exploring the photophysical properties of this compound and its derivatives could also lead to the development of new fluorescent probes or dyes for various technological uses.

| Potential Application | Rationale |

| Organic Electronics | The heteroaromatic core can be tailored to tune electronic properties for use in semiconductors or OLEDs. msesupplies.comaablocks.com |

| Functional Polymers | The bromo-substituent acts as a handle for polymerization, leading to materials with novel thermal or electronic properties. msesupplies.com |

| Agrochemicals & Dyes | The phthalazinone scaffold is a known chromophore, and derivatives could be developed as new dyes or agrochemicals. |

| Chemical Sensors | The molecule's structure could be modified to create receptors for specific analytes, with detection via changes in fluorescence or electronic properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Bromo-2-methyl-2H-phthalazin-1-one, and how do reaction conditions influence product purity?

- Methodology : The compound is typically synthesized via selective bromination of phthalazin-1(2H)-one using Br₂/KBr in an acetate buffer, followed by N-alkylation with methyl iodide (MeI) in dry acetone under reflux. Potassium carbonate (K₂CO₃) is used as a base to drive alkylation at the nitrogen atom, exploiting lactam–lactim tautomerism . Reaction temperature (60–80°C) and solvent choice (e.g., acetone vs. DMF) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise structural data. Crystals are grown via slow evaporation of a saturated DMSO solution. Key parameters include bond lengths (e.g., C-Br: ~1.89 Å), angles, and torsional conformations. ORTEP-3 or WinGX can visualize thermal ellipsoids and validate hydrogen bonding or π-stacking interactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies methyl (δ ~3.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). ²J coupling confirms bromine’s deshielding effect.

- MS : High-resolution ESI-MS confirms molecular weight (theoretical: 253.04 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Br stretch) validate functional groups .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; store at 2–8°C in airtight containers. In case of exposure, rinse skin with water and consult safety data sheets (SDS) for toxicity profiles (e.g., LD₅₀ in rodents) .

Advanced Research Questions

Q. How can catalytic methods improve the regioselective bromination of phthalazinone derivatives?

- Methodology : Palladium-catalyzed C-H activation (e.g., Pd(OAc)₂, ligands like PPh₃) enables regioselective bromination at the 6-position. Solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) influence selectivity. Competitive bromination at the 4-position can be suppressed using directing groups (e.g., -NHCOCH₃) .

Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?

- Methodology : Apply statistical meta-analysis to compare IC₅₀ values across studies. Assess variables like cell line specificity (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. ATP-based), and solvent effects (DMSO concentration ≤0.1%). Use machine learning (e.g., random forests) to identify structural descriptors (e.g., LogP, polar surface area) correlating with activity .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Key parameters include Mulliken charges on the bromine atom and HOMO-LUMO gaps. Compare activation energies for aryl boronic acids with electron-withdrawing (e.g., -NO₂) vs. donating (-OCH₃) groups .

Q. What crystallographic challenges arise in refining high-resolution structures of halogenated phthalazinones?